

3-Nitrochalcone: A Comprehensive Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: 3-Nitrochalcone

CAS No.: 614-48-2

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Introduction: The Strategic Importance of the Chalcone Scaffold and the Nitro Moiety

Chalcones, belonging to the flavonoid family, are characterized by a unique open-chain structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.^[1] This scaffold is considered "privileged" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.^[1] The introduction of a nitro (-NO₂) group to the chalcone backbone creates nitrochalcones, a subclass of compounds that has garnered significant interest. The potent electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity.^[1]

This guide focuses specifically on **3-Nitrochalcone**, where the nitro group is positioned at the meta-position of one of the aromatic rings. We will delve into its chemical structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, we will explore its significant biological activities and the underlying structure-activity relationships, providing critical insights for researchers in drug discovery and development.

Chemical Identity and Molecular Structure

3-Nitrochalcone is systematically known as (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one.^[2] Its fundamental identifiers are crucial for unambiguous scientific communication and are

summarized below.

Identifier	Value
IUPAC Name	(2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one[2]
Synonyms	3-Nitrobenzylideneacetophenone, m-Nitrochalcone[3][4]
CAS Number	614-48-2[3]
Molecular Formula	C ₁₅ H ₁₁ NO ₃ [3]
Molecular Weight	253.25 g/mol [3]
InChIKey	SMFBODMWKWBFOK-MDZDMXLPSA-N[1]

The molecular structure of **3-Nitrochalcone**, featuring the characteristic chalcone backbone with a nitro group on one of the phenyl rings, is depicted below.

Caption: 2D structure of **3-Nitrochalcone**.

Physicochemical Properties

The physical and chemical properties of **3-Nitrochalcone** are fundamental to its handling, formulation, and behavior in biological systems.

Property	Value	Source(s)
Appearance	Light orange to yellow-green crystalline powder or crystal.	[4]
Melting Point	142-146 °C	[1]
Boiling Point	396.45 °C (Rough estimate)	[5]
Solubility	Insoluble in water, soluble in ethanol.	[1]
logP (Octanol/Water)	2.938	

The nitro group significantly impacts the compound's physical characteristics, contributing to its yellow color and influencing its solubility.[1]

Synthesis of 3-Nitrochalcone via Claisen-Schmidt Condensation

The most prevalent and efficient method for synthesizing **3-Nitrochalcone** is the Claisen-Schmidt condensation.[6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an acetophenone.[7] The use of a base is favored for aldehydes with electron-withdrawing substituents like the nitro group.[8]

Reaction Mechanism

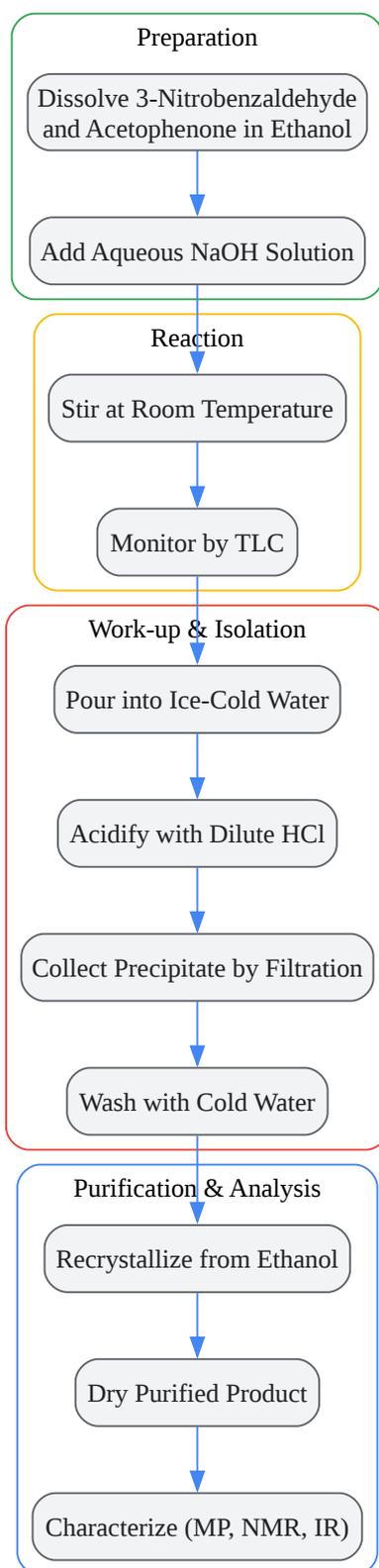
The causality behind this synthetic choice lies in the well-understood mechanism of base-catalyzed aldol condensations:

- **Enolate Formation:** The base (e.g., hydroxide) abstracts an acidic α -proton from acetophenone to form a resonance-stabilized enolate ion. This is the critical nucleophilic species in the reaction.
- **Nucleophilic Attack:** The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.
- **Protonation:** The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β -hydroxy ketone (aldol adduct).
- **Dehydration:** The aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α -carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of the α,β -unsaturated ketone, **3-Nitrochalcone**. The formation of the conjugated system is the thermodynamic driving force for this final step.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of **3-Nitrochalcone**. This protocol is designed as a self-validating system, where successful execution yields the desired product with high purity after recrystallization.

- **Reactant Preparation:** In a round-bottom flask, dissolve an equimolar amount of 3-nitrobenzaldehyde and acetophenone in a suitable solvent such as ethanol.[9]
- **Catalyst Addition:** While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9]
- **Reaction Monitoring:** Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the formation of a precipitate.[9]
- **Product Isolation:** Pour the reaction mixture into ice-cold water. If necessary, acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base and facilitate the precipitation of the crude product.[9]
- **Filtration and Washing:** Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water to remove any remaining base and other water-soluble impurities.[9]
- **Purification:** The crude **3-Nitrochalcone** is purified by recrystallization from a suitable solvent, most commonly ethanol or methanol.[1] This process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.
- **Drying and Characterization:** Dry the purified crystals and determine the melting point. A sharp melting point range close to the literature value (142-146 °C) is a good indicator of high purity.[1] Further characterization should be performed using spectroscopic methods such as NMR and IR.



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Caption: Experimental workflow for the synthesis of **3-Nitrochalcone**.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **3-Nitrochalcone**.

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons. The two vinyl protons on the α,β -unsaturated system typically appear as doublets with a large coupling constant ($J \approx 15\text{-}16$ Hz), confirming the trans (E) configuration of the double bond. The aromatic protons resonate in the downfield region, generally between 7.0 and 8.8 ppm.[1] The protons on the nitro-substituted ring are shifted further downfield due to the deshielding effect of the electron-withdrawing nitro group.[1] For instance, in a DMSO- d_6 solvent, characteristic signals can be observed around δ 8.58 (s, 1H), 8.25–8.22 (m, 3H), and 7.57-7.51 (d, 2H for vinyl protons).[1]
- ^{13}C NMR: The carbon NMR spectrum shows a characteristic peak for the carbonyl carbon (C=O) in the range of δ 188-192 ppm.[2][10] The olefinic carbons appear in the region of δ 120-145 ppm, and the aromatic carbons resonate between δ 120-150 ppm. The carbon atom attached to the nitro group is typically observed around δ 148 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Nitrochalcone** displays several characteristic absorption bands that are useful for its identification:

- C=O Stretch: A strong absorption band for the unsaturated ketone carbonyl group appears around $1650\text{-}1660\text{ cm}^{-1}$.
- C=C Stretch: The stretching vibration of the olefinic double bond is observed near $1516\text{-}1523\text{ cm}^{-1}$.
- N-O Stretch: The asymmetric and symmetric stretching vibrations of the nitro group give rise to strong bands around 1523 cm^{-1} and $1333\text{-}1348\text{ cm}^{-1}$, respectively.
- C-H Bends: Out-of-plane bending vibrations for the trans double bond are typically seen around $977\text{-}983\text{ cm}^{-1}$.

Crystal Structure and Intermolecular Interactions

X-ray crystallography studies on nitrochalcones reveal that their solid-state arrangement is governed by non-covalent interactions.^[10] These include:

- **C—H...O Hydrogen Bonding:** These weak hydrogen bonds are prevalent, where a hydrogen atom attached to a carbon forms an interaction with an oxygen atom from a carbonyl or nitro group of an adjacent molecule. These interactions often link molecules into two-dimensional planes.^{[1][11][12]}
- **π - π Stacking:** The planar aromatic rings facilitate π - π stacking interactions, where the electron-rich π systems of neighboring rings align, contributing to the stability of the crystal lattice.^{[1][10]}

The position of the nitro group can influence the molecular coplanarity and, consequently, the crystal packing.^[10]

Biological Activities and Structure-Activity Relationship (SAR)

3-Nitrochalcone has demonstrated a range of promising biological activities, making it a valuable lead compound in drug discovery.

- **Antimicrobial Activity:** It has shown significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties against pathogens like *Candida albicans*.^[1]
- **Anti-inflammatory Activity:** **3-Nitrochalcone** has exhibited notable anti-inflammatory properties, potentially through the inhibition of inflammatory mediators and interference with pathways such as NF- κ B.^{[1][8]}
- **Anticancer Potential:** Preliminary studies have indicated that **3-Nitrochalcone** possesses cytotoxic effects against several cancer cell lines, with proposed mechanisms including the induction of apoptosis.^[1] The selectivity for cancer cells, however, remains a key area for further investigation and optimization.^[13]

The structure-activity relationship (SAR) of chalcones is a critical area of study. For nitrochalcones, the position of the nitro group on the aromatic ring significantly impacts biological efficacy.[5] For example, some studies have suggested that ortho-nitrochalcones may exhibit stronger anti-inflammatory effects compared to their meta and para isomers.[1] The electronic effects of the nitro group, along with steric factors, play a crucial role in the interaction of the chalcone with its biological targets.[14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Nitrochalcone** is associated with the following hazards:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]
 - Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. [4]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
 - Ingestion: Do not induce vomiting. Seek medical attention.[4]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[4]
[15][16]

Conclusion and Future Perspectives

3-Nitrochalcone stands out as a synthetically accessible molecule with a rich profile of biological activities. Its well-defined structure, coupled with the influential electronic properties of the nitro group, makes it a compelling scaffold for the development of novel therapeutic agents. The detailed protocols for its synthesis and the comprehensive understanding of its physicochemical and spectroscopic properties provide a solid foundation for further research. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action underlying its anti-inflammatory and anticancer effects. Moreover, systematic SAR studies will be crucial for optimizing the potency and selectivity of **3-Nitrochalcone** derivatives, paving the way for their potential translation into clinical candidates.

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